5-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-8-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4,7-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-8-NITROQUINOLINE is a complex organic compound that belongs to the class of benzimidazoles and quinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,7-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-8-NITROQUINOLINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the quinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the benzimidazole or quinoline rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4,7-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-8-NITROQUINOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer properties. It is often used in research to study the mechanisms of action of benzimidazole and quinoline derivatives.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 5-[(4,7-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-8-NITROQUINOLINE involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens. In anticancer research, it could interfere with cell division and induce apoptosis in cancer cells. The exact pathways and targets are still under investigation, but they likely involve key enzymes and receptors in the cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Quinoline: Another compound with a similar core structure but different substituents.
Mebendazole: A benzimidazole derivative used as an antiparasitic agent.
Uniqueness
5-[(4,7-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-8-NITROQUINOLINE is unique due to its combined benzimidazole and quinoline structure, which imparts a wide range of biological activities
Properties
Molecular Formula |
C18H14N4O4S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-8-nitroquinoline |
InChI |
InChI=1S/C18H14N4O4S/c1-25-12-6-7-13(26-2)17-16(12)20-18(21-17)27-14-8-5-11(22(23)24)15-10(14)4-3-9-19-15/h3-9H,1-2H3,(H,20,21) |
InChI Key |
PTYUDYVYUGEFGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=C(N2)SC3=C4C=CC=NC4=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.